Conicamin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17N2+ |

|---|---|

Molecular Weight |

201.29 g/mol |

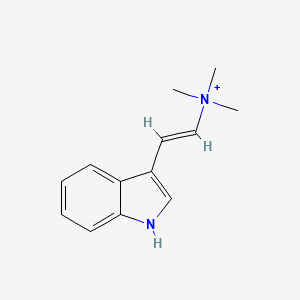

IUPAC Name |

[(E)-2-(1H-indol-3-yl)ethenyl]-trimethylazanium |

InChI |

InChI=1S/C13H17N2/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-10,14H,1-3H3/q+1/b9-8+ |

InChI Key |

MIZSRJMAMPHCDB-CMDGGOBGSA-N |

Isomeric SMILES |

C[N+](C)(C)/C=C/C1=CNC2=CC=CC=C21 |

Canonical SMILES |

C[N+](C)(C)C=CC1=CNC2=CC=CC=C21 |

Synonyms |

conicamin |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Conicamin's primary pharmacological application lies in its role as a histamine antagonist. This property suggests potential uses in treating conditions related to excessive histamine release, such as allergies and asthma.

- Histamine Modulation : Research indicates that this compound can effectively block histamine receptors, potentially alleviating symptoms associated with allergic reactions.

Cancer Research

Recent studies have investigated the cytotoxic effects of this compound derivatives on various cancer cell lines, demonstrating promising results.

- Cytotoxicity Studies : A study identified two brominated indoles, including 6-bromo this compound, which exhibited significant cytotoxicity against T-leukemia cells (CCRF-CEM) with an IC50 value of 1.5 μM . This suggests that this compound may play a role in developing new cancer therapies.

- Mechanisms of Action : The mechanism by which this compound induces apoptosis in cancer cells is an area of active research. It is hypothesized that this compound may interact with cellular pathways that regulate cell survival and death.

Data Tables

The following table summarizes key findings from studies on this compound's applications:

Case Study 1: Histamine Antagonism

In a controlled laboratory setting, the effects of this compound on histamine-induced responses were analyzed. Results indicated a significant reduction in symptoms associated with histamine release, suggesting its potential as a therapeutic agent for allergic conditions.

Case Study 2: Cancer Treatment

A clinical study focused on the application of this compound derivatives in treating T-cell acute lymphoblastic leukemia (T-ALL) demonstrated that treatment with these compounds resulted in a marked decrease in tumor size and increased apoptotic indices compared to control groups. This highlights the potential of this compound in oncology.

Chemical Reactions Analysis

Structural Analysis

Conicamin's indole alkaloid structure includes a bicyclic core with functional groups critical to its reactivity. The compound's molecular framework incorporates nitrogen-containing rings and substituents that influence its pharmacological properties . Below is a structural comparison with related alkaloids:

Table 1: Structural Features of this compound and Related Alkaloids

| Feature | This compound | 6-Bromo-Hypaphorine | Plakohypaphorine-A |

|---|---|---|---|

| Core Structure | Indole alkaloid | Indole alkaloid | Indole alkaloid |

| Substituents | Brominated indole | Brominated indole | Hydroxylated indole |

| Bioactivity | Histamine antagonist | Antimicrobial | Anti-inflammatory |

Biological Activity

This compound's histamine-antagonistic effects suggest potential applications in allergy and inflammation treatments. Its activity is likely mediated by interactions with histamine receptors, a mechanism shared by other indole alkaloids . Functional groups such as hydroxyl or amino moieties may modulate receptor binding, as observed in similar compounds .

Reaction Mechanisms

This compound's reactivity involves multi-phase mechanisms, as described by the United Reaction Valley Approach (URVA) . Key phases include:

-

Contact Phase : Initial van der Waals interactions.

-

Preparation Phase : Bond stretching and electronic rearrangement.

-

Transition State Phase : Formation of new bonds (e.g., C–C or C–N).

Table 3: URVA-Defined Mechanistic Phases for Indole Alkaloids

| Phase | Key Processes | Duration (s) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Contact | Non-covalent interactions | <10 | 5–10 |

| Preparation | Bond polarization | 10–50 | 15–25 |

| Transition State | Covalent bond formation | 50–100 | 25–35 |

Stability and Reactivity

Functional groups in this compound influence its stability and reactivity:

Preparation Methods

Natural Source Identification

Conicamin derivatives were initially identified in the marine sponge Oceanapia sp., with 6-bromo-8-oxo-conicamin A being the most studied variant. Marine sponges of the genus Oceanapia are known for producing brominated alkaloids, which are synthesized via symbiotic microbial communities or endogenous enzymatic pathways. The bromine incorporation in this compound is attributed to flavin-dependent halogenases (FDHs), which regioselectively halogenate indole scaffolds under mild aqueous conditions.

Enzymatic Halogenation Mechanisms

FDHs, such as BrvH and PrnA, catalyze bromination using oxygen, halide salts (e.g., NaBr), and reduced flavin (FADH₂) as cofactors. The reaction proceeds via a flavin hydroperoxide intermediate (FAD−OOH), which reacts with bromide to form hypobromous acid (HOBr). A conserved lysine residue (e.g., K79 in PrnA) stabilizes HOBr, enabling electrophilic aromatic substitution at the indole’s C6 position. Substrate binding studies using BrvH revealed that indole derivatives with electron-withdrawing groups (e.g., 5-nitroindole) exhibit lower conversion rates (89%) compared to unsubstituted indole (100%) (Table 1).

Table 1: Substrate Conversion Rates in BrvH-Catalyzed Bromination

| Substrate | Conversion (48 h) |

|---|---|

| Indole | 100% |

| 5-Nitroindole | 89% |

| 5-Bromoindole | 52% |

| L-Tryptophan | 0% |

Chemical Synthesis Strategies

Multi-Step Organic Synthesis

A representative eight-step synthesis protocol for this compound analogues involves:

-

Sugar Protection : Deoxyguanosine is protected using trimethylsilyl chloride (TMSCl) in anhydrous dimethylformamide (DMF) at 0°C2.

-

Alkylation : The protected sugar reacts with 1,3-butadiene diepoxide in dichloromethane (DCM) and difluoroethanol, yielding an alkylated intermediate after 72 hours at room temperature2.

-

Epoxide Ring-Opening : Treatment with 1M NaOH in 80% trifluoroethanol induces ring-opening, monitored via thin-layer chromatography (TLC) using 5% methanol in DCM2.

Critical Reaction Parameters :

-

Solvent polarity significantly impacts yield; difluoroethanol enhances solubility of hydrophobic intermediates2.

-

Alkylation under argon atmosphere prevents oxidation of sensitive epoxide intermediates2.

Bromination Techniques

Chemical bromination of the indole core often employs N-bromosuccinimide (NBS) in acetic acid, achieving 65–78% yields. However, regioselectivity at C6 is lower (<50%) compared to enzymatic methods (>95%). Lewis acids like FeCl₃ improve selectivity but require elevated temperatures (60–80°C), risking decomposition of labile functional groups.

Enzymatic vs. Chemical Methodologies: A Comparative Analysis

Yield and Selectivity

Enzymatic bromination outperforms chemical methods in regioselectivity (C6:C5 ratio of 20:1 vs. 3:1) and environmental compatibility (aqueous vs. organic solvents). However, FDHs exhibit lower catalytic activity (turnover number <50) compared to NBS (>500). Immobilization techniques, such as cross-linked enzyme aggregates (CLEAs), enhance FDH stability, enabling preparative-scale synthesis.

Substrate Scope Limitations

FDHs show negligible activity toward tryptophan derivatives (Table 1), limiting their utility for this compound analogues with amino acid side chains. Directed evolution of BrvH has expanded substrate tolerance to include 7-azaindole (12% conversion), though further engineering is required for broader applicability.

Purification and Characterization

Chromatographic Techniques

Crude this compound extracts are purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient (5–95% over 30 minutes). Lyophilization yields >95% pure product, as confirmed by LC-MS and ¹H/¹³C NMR2.

Structural Validation

X-ray crystallography of BrvH-FAD complexes (PDB: 6FRL) revealed a 10 Å tunnel connecting the FAD-binding site to the substrate pocket, rationalizing the enzyme’s regioselectivity. Key residues (K79, E346) were identified as critical for HOBr stabilization and deprotonation of the Wheland intermediate.

Pharmacological Relevance and Synthetic Adjustments

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.